6-(Boc-amino)-1-azaspiro[3.3]heptane
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11/h8,12H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMQBXQOCRBMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146926 | |
| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-68-6 | |
| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Emergence of a Structurally Novel Scaffold in Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (2-Azaspiro[3.3]heptan-6-yl)carbamate
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. The azaspiro[3.3]heptane framework has emerged as a significant building block, offering a rigid, three-dimensional architecture that can lead to improved target engagement and more favorable physicochemical profiles compared to traditional, flatter cyclic systems.[1][2] This guide focuses on a key derivative of this scaffold: tert-butyl (2-azaspiro[3.3]heptan-6-yl)carbamate (CAS No. 1118786-85-8).[3]
It is important to clarify a point of nomenclature. While the user requested information on the "1-azaspiro" isomer, the commercially available and well-documented compound is the 2-azaspiro[3.3]heptan-6-yl isomer. This document will address the properties of this specific, synthetically accessible molecule, which holds considerable promise as a versatile intermediate for the development of novel therapeutics. Its unique spirocyclic core, combining an azetidine and a cyclobutane ring, provides distinct exit vectors for substitution, allowing for precise spatial orientation of functional groups in drug design.[1]
This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their programs.
Molecular and Structural Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The Boc-protected amine and the free secondary amine on the azetidine ring provide orthogonal handles for subsequent chemical modifications, making it a valuable building block in library synthesis.
Caption: Chemical structure of tert-butyl (2-azaspiro[3.3]heptan-6-yl)carbamate.
Table 1: Core Molecular and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1118786-85-8 | [3][4][5] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [3][4] |
| Molecular Weight | 212.29 g/mol | [3][4][5] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥97% (Typical) | [3][5] |
| Storage | 2-8°C, protect from light, sealed in dry conditions | [4][6] |
Predicted and Key Physicochemical Parameters
While extensive experimental data for this specific molecule is not widely published, computational models provide valuable estimations that guide initial experimental design. These predictions are crucial for anticipating a compound's behavior in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Boiling Point | 329.0 ± 42.0 °C | Indicates low volatility and thermal stability under typical conditions. |
| Density | 1.09 g/cm³ | Useful for formulation and process chemistry calculations. |
| pKa | 12.38 ± 0.20 | Refers to the protonation of the carbamate nitrogen; the azetidine nitrogen's pKa is more physiologically relevant and expected to be in the range of 8-10, influencing solubility and receptor interactions at physiological pH. |
| LogP (Octanol/Water) | Not available, but expected to be moderate | A key indicator of lipophilicity, which affects membrane permeability, solubility, and metabolic stability. The spirocyclic scaffold tends to lower LogP compared to more traditional, less sp³-rich structures.[2] |
Experimental Determination of Physicochemical Properties: A Practical Guide
The following sections detail the standard, robust protocols for experimentally determining the critical physicochemical properties of novel chemical entities like tert-butyl (2-azaspiro[3.3]heptan-6-yl)carbamate.
Melting Point: A Sentinel for Purity and Stability
The melting point is a fundamental property that provides a quick, reliable indication of purity. A sharp melting range typically signifies a high-purity crystalline solid, whereas a broad range can indicate impurities or the presence of multiple crystalline forms (polymorphs).
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Instrumentation: Place the capillary into a calibrated digital melting point apparatus.
-
Measurement:
-
Use a rapid heating ramp (10-20 °C/min) for a coarse determination.
-
For an accurate measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the coarse melting point, then reduce the ramp rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Causality and Trustworthiness: This method is self-validating through calibration with known standards (e.g., caffeine, vanillin). The sharpness of the melting range provides an internal check on the sample's purity.
Aqueous Solubility: The Gateway to Bioavailability
Poor aqueous solubility is a primary cause of failure for many drug candidates. Therefore, its early and accurate determination is critical. Both thermodynamic and kinetic solubility are relevant.
Caption: Workflow for determining thermodynamic vs. kinetic solubility.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
System Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (25 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, typically LC-MS or HPLC-UV, against a standard curve prepared in the same buffer.[7]
Expertise Insight: The choice of a 24-48 hour equilibration period is critical to ensure that the system has reached a true thermodynamic equilibrium, distinguishing this measurement from faster, kinetic assessments.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is measured as the partition coefficient (LogP for the neutral species) or the distribution coefficient (LogD for all species at a given pH).
Experimental Protocol: Shake-Flask Method for LogD₇.₄
-
Phase Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). The two phases must be mutually saturated by shaking them together for 24 hours and then separating them.
-
Compound Addition: Dissolve a known amount of the compound in the aqueous phase (or the organic phase, depending on expected solubility).
-
Partitioning: Combine 1 mL of the n-octanol phase and 1 mL of the aqueous phase containing the compound in a vial. Shake vigorously for 1-3 hours to allow for partitioning.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two layers.
-
Quantification: Sample both the aqueous and the octanol layers and measure the concentration of the compound in each phase (C_oct and C_aq) using LC-MS.
-
Calculation: Calculate LogD as: LogD₇.₄ = log₁₀(C_oct / C_aq) .[7]
Authoritative Grounding: The shake-flask method is the gold standard for LogP/LogD determination.[7] Its reliability stems from the direct measurement of the compound's concentration in both phases at equilibrium.
pKa: Understanding Ionization at Physiological pH
The acid dissociation constant (pKa) governs the extent of a molecule's ionization at a given pH. For a basic compound like tert-butyl (2-azaspiro[3.3]heptan-6-yl)carbamate, the pKa of the azetidine nitrogen will determine the ratio of charged to uncharged species in the body, which profoundly impacts solubility, permeability, and target binding.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., methanol/water) to a known concentration (e.g., 1-5 mM).
-
Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
-
Titrant Addition: Titrate the solution with a standardized solution of HCl (since the compound is basic). Add the titrant in small, precise increments using an automated titrator.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (or its first derivative).
Expertise Insight: Using a co-solvent like methanol is often necessary for compounds with limited aqueous solubility. The pKa in the mixed solvent system can then be extrapolated to determine the aqueous pKa using established correction methods like the Yasuda-Shedlovsky plot.
Spectroscopic Characterization: Confirming Identity and Structure
Spectroscopic analysis provides the definitive confirmation of a molecule's chemical structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm integrating to 9H), protons on the spirocyclic core (a complex series of multiplets in the aliphatic region, ~2.5-4.0 ppm), and the NH proton of the carbamate (a broad singlet).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of 11 distinct carbon environments, including the quaternary spiro-carbon, the carbonyl carbon of the carbamate (~156 ppm), and the carbons of the tert-butyl group.
-
MS (Mass Spectrometry): Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 213.3.
-
IR (Infrared Spectroscopy): Key stretches would include N-H bands (~3300-3400 cm⁻¹) and a strong C=O stretch for the carbamate group (~1680-1700 cm⁻¹).
Conclusion
tert-Butyl (2-azaspiro[3.3]heptan-6-yl)carbamate is a valuable building block poised for significant application in drug discovery. Its defining feature—the rigid azaspiro[3.3]heptane core—offers a pathway to novel chemical space with potentially improved drug-like properties. While comprehensive experimental data on this specific molecule remains limited in public literature, this guide provides the foundational knowledge and robust experimental frameworks necessary for its thorough characterization. By applying these detailed protocols, researchers can confidently generate the high-quality data required to make informed decisions and unlock the full potential of this promising scaffold in the development of next-generation therapeutics.
References
-
PubChem. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. (n.d.). Retrieved from [Link]
-
ResearchGate. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (2014). Retrieved from [Link]
-
National Institutes of Health. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (2019). Retrieved from [Link]
-
MDPI. New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. (2022). Retrieved from [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2010). Retrieved from [Link]
-
ACS Publications. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. (2017). Retrieved from [Link]
-
Università di Bari Aldo Moro. 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (2021). Retrieved from [Link]
-
Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. Physicochemical Properties. (2023). In Drug Discovery and Development. Retrieved from [Link]
- Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (2020).
-
ResearchGate. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2017). Retrieved from [Link]
-
National Institutes of Health. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. (2017). Retrieved from [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (2018). Retrieved from [Link]
Sources
- 1. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. tert-Butyl2-azaspiro[3.3]heptan-6-ylcarbamate , 97% , 1118786-85-8 - CookeChem [cookechem.com]
- 5. tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate | 1118786-85-8 [sigmaaldrich.com]
- 6. 1118786-85-8|tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate|BLD Pharm [bldpharm.com]
- 7. books.rsc.org [books.rsc.org]
A Technical Guide to the NMR Spectroscopy of 6-(Boc-amino)-1-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is increasingly focused on the exploration of three-dimensional chemical space to access novel intellectual property and improve the physicochemical properties of drug candidates. In this context, strained spirocyclic scaffolds have emerged as valuable bioisosteres for more traditional cyclic systems. Among these, the 1-azaspiro[3.3]heptane motif has garnered significant attention as a conformationally restricted piperidine analog, offering a unique vectoral projection of substituents and the potential for enhanced metabolic stability.[1] This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for a key derivative, 6-(tert-butoxycarbonylamino)-1-azaspiro[3.3]heptane, a versatile building block for the synthesis of more complex bioactive molecules. As a Senior Application Scientist, the following discussion is grounded in both theoretical principles and practical, field-proven insights to aid in the accurate and efficient characterization of this important compound.
The Structural Significance of 6-(Boc-amino)-1-azaspiro[3.3]heptane
The rigid, spirocyclic framework of 1-azaspiro[3.3]heptane, composed of two fused cyclobutane rings sharing a common carbon atom, imparts a distinct three-dimensional geometry that is of high interest in drug design.[2][3] The introduction of a Boc-protected amino group at the 6-position provides a convenient handle for further chemical elaboration, enabling the exploration of structure-activity relationships in drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[4]
A thorough understanding of the NMR spectroscopic signature of this compound is paramount for confirming its identity, assessing its purity, and tracking its conversion in subsequent synthetic steps. The unique conformational constraints of the spirocyclic system give rise to a complex and informative NMR spectrum.
Predicted ¹H and ¹³C NMR Spectroscopic Data
While a publicly available, fully assigned NMR spectrum for this compound is not readily found in the literature, we can predict the key spectroscopic features with a high degree of confidence based on the analysis of structurally related compounds and foundational NMR principles. The following tables summarize the predicted chemical shifts for the proton (¹H) and carbon (¹³C) nuclei.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H2, H4 | ~3.5 - 3.8 | t | Protons on the azetidine ring adjacent to the nitrogen. |
| H5, H7 | ~2.0 - 2.4 | m | Protons on the cyclobutane ring. |
| H6 | ~3.9 - 4.3 | m | Methine proton at the point of substitution. |
| NH | ~4.5 - 5.5 | br s | Amide proton of the Boc group. |
| C(CH₃)₃ | ~1.45 | s | Protons of the tert-butyl group. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2, C4 | ~55 - 60 | Carbons on the azetidine ring adjacent to the nitrogen. |
| C3 (spiro) | ~35 - 40 | The spiro carbon atom. |
| C5, C7 | ~30 - 35 | Carbons on the cyclobutane ring. |
| C6 | ~45 - 50 | Carbon bearing the amino group. |
| C =O | ~155 | Carbonyl carbon of the Boc group. |
| C (CH₃)₃ | ~80 | Quaternary carbon of the Boc group. |
| C(C H₃)₃ | ~28 | Methyl carbons of the Boc group. |
Rationale Behind the Predicted Chemical Shifts and Coupling Patterns
The predicted NMR data are based on a comprehensive analysis of the electronic and steric environment of each nucleus within the this compound molecule.
¹H NMR Spectrum
-
Azetidine Ring Protons (H2, H4): The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded due to the electron-withdrawing inductive effect of the nitrogen. Their chemical shift is anticipated to be in the range of 3.5 - 3.8 ppm. These protons would likely appear as a triplet due to coupling with the adjacent methylene protons on the same ring.
-
Cyclobutane Ring Protons (H5, H7): The protons on the unsubstituted cyclobutane ring are in a more aliphatic environment and are therefore expected to be more shielded, with chemical shifts in the range of 2.0 - 2.4 ppm. The complex coupling patterns within the rigid cyclobutane ring system will likely result in a multiplet.
-
Methine Proton (H6): The proton on the carbon bearing the Boc-amino group will be deshielded by the adjacent nitrogen atom, leading to a downfield shift to approximately 3.9 - 4.3 ppm. This proton will exhibit complex coupling with the neighboring methylene protons, resulting in a multiplet.
-
Amide Proton (NH): The chemical shift of the amide proton is highly dependent on the solvent and concentration. In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet in the region of 4.5 - 5.5 ppm.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.45 ppm, a characteristic signal for the Boc protecting group.
¹³C NMR Spectrum
-
Azetidine Ring Carbons (C2, C4): Similar to the protons, the carbons adjacent to the nitrogen will be deshielded, with chemical shifts expected around 55 - 60 ppm.
-
Spiro Carbon (C3): The spiro carbon, being a quaternary center, will have a distinct chemical shift, predicted to be in the range of 35 - 40 ppm.
-
Cyclobutane Ring Carbons (C5, C7): These carbons are in a typical aliphatic environment and are expected to resonate around 30 - 35 ppm.
-
Substituted Carbon (C6): The carbon directly attached to the nitrogen of the Boc-amino group will be deshielded and is predicted to appear in the 45 - 50 ppm range.
-
Boc Group Carbons: The carbonyl carbon of the Boc group is characteristically found downfield at approximately 155 ppm. The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the methyl carbons will resonate at approximately 28 ppm.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To obtain high-quality NMR spectra of this compound, a meticulous sample preparation and a well-defined data acquisition protocol are essential.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is a good practice to use a solvent from a fresh, sealed ampoule to minimize water content.
-
Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is preferable to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. If necessary, the sample can be filtered through a small plug of celite or silica gel in a Pasteur pipette to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.
NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended to achieve good spectral dispersion, which is particularly important for resolving the complex multiplets of the spirocyclic core.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: -10 to 220 ppm.
-
Number of scans: 1024 to 4096, or more, depending on the sample concentration.
-
Relaxation delay: 2 seconds.
-
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
Visualization of Molecular Structure and NMR Workflow
To facilitate a deeper understanding of the molecular structure and the process of its characterization, the following diagrams are provided.
Figure 1: Molecular structure of this compound.
Figure 2: Experimental workflow for NMR analysis.
Conclusion
The unique structural features of this compound give rise to a distinctive and interpretable NMR spectrum. This guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR data of this important synthetic building block. By following the outlined experimental protocols and utilizing a combination of 1D and 2D NMR techniques, researchers can confidently verify the structure and purity of their material, thereby ensuring the integrity of their subsequent research and development efforts. The insights provided herein are intended to empower scientists to leverage the full potential of NMR spectroscopy in the exciting and rapidly evolving field of medicinal chemistry.
References
-
Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
-
Mykhailiuk, P. K. (2017). Azaspiro[3.3]heptanes: new scaffolds for drug discovery. Organic & Biomolecular Chemistry, 15(34), 7049-7064. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Carreira, E. M., & Fessard, T. (2014). Spirocyclic oxetanes: a new class of scaffolds for drug discovery. Chimia, 68(6), 410-416. [Link]
-
Stepan, A. F., et al. (2012). The application of spirocyclic azetidines and other piperidine mimetics in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 22(10), 3414-3420. [Link]
Sources
Navigating the Spectral Landscape: An In-depth Guide to the ¹H and ¹³C NMR of 6-(Boc-amino)-1-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Azaspiro[3.3]heptanes in Drug Discovery
The 1-azaspiro[3.3]heptane scaffold has emerged as a valuable bioisostere for the ubiquitous piperidine ring in drug design.[1] Its rigid, three-dimensional structure offers a distinct vectoral projection of substituents compared to traditional saturated heterocycles, enabling novel interactions with biological targets and potentially improving pharmacokinetic properties. The title compound, functionalized with a Boc-protected amine at the 6-position, is a versatile intermediate for the synthesis of a diverse array of drug candidates.[2] Accurate and detailed interpretation of its NMR spectra is the cornerstone of its effective utilization in synthetic campaigns.
Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum of 6-(Boc-amino)-1-azaspiro[3.3]heptane, while seemingly complex, can be systematically dissected to reveal the intricate details of its molecular architecture. The strained nature of the two four-membered rings significantly influences the chemical shifts and coupling constants of the constituent protons.
A representative experimental protocol for acquiring the ¹H NMR spectrum is as follows:
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of approximately 12-16 ppm centered around 5-6 ppm.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H6 | ~4.0 - 4.2 | m | - |
| H2, H5 (axial) | ~3.0 - 3.2 | m | - |
| H2, H5 (equatorial) | ~2.7 - 2.9 | m | - |
| H7, H8 (axial) | ~2.2 - 2.4 | m | - |
| H7, H8 (equatorial) | ~1.9 - 2.1 | m | - |
| NH | ~4.5 - 5.5 | br s | - |
| Boc (-C(CH₃)₃) | ~1.45 | s | - |
Note: The predicted chemical shifts and coupling constants are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Key Interpretive Insights:
-
The Spirocyclic Core: The protons on the two four-membered rings (H2, H5, H7, and H8) are expected to exhibit complex splitting patterns due to geminal and vicinal couplings. The rigid, puckered conformation of the cyclobutane rings leads to distinct chemical shifts for the axial and equatorial protons.
-
The Methine Proton (H6): The proton attached to the carbon bearing the amino group (C6) is anticipated to resonate in the range of 4.0-4.2 ppm. Its multiplicity will be a multiplet due to coupling with the adjacent methylene protons.
-
The Boc Protecting Group: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately 1.45 ppm, a characteristic signature of the Boc group.
-
The Amine Proton (NH): The chemical shift of the NH proton is highly dependent on solvent, concentration, and temperature, and it typically appears as a broad singlet. Its signal may be exchanged with D₂O, leading to its disappearance from the spectrum, which can be a useful diagnostic tool.
Unveiling the Carbon Skeleton: ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 256-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of approximately 0-200 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (ppm) (Predicted) |
| C=O (Boc) | ~155 |
| C4 (Spiro) | ~60 - 65 |
| C1, C3 | ~50 - 55 |
| C6 | ~48 - 52 |
| C2, C5 | ~40 - 45 |
| -C (CH₃)₃ (Boc) | ~80 |
| -C(C H₃)₃ (Boc) | ~28 |
Note: These are predicted chemical shifts based on known values for similar structural motifs.
Key Interpretive Insights:
-
Carbonyl Carbon: The carbonyl carbon of the Boc group is the most downfield signal, typically appearing around 155 ppm.
-
Spiro Carbon (C4): The quaternary spiro carbon atom is expected to have a chemical shift in the range of 60-65 ppm.
-
Carbons of the Azetidine Ring (C1, C3): The carbons adjacent to the nitrogen atom in the azetidine ring will be deshielded and are predicted to resonate between 50 and 55 ppm.
-
Carbons of the Cyclobutane Ring (C2, C5, C6): The carbons of the cyclobutane ring will appear in the aliphatic region of the spectrum, with the carbon bearing the amino group (C6) expected around 48-52 ppm.
-
Boc Group Carbons: The quaternary carbon and the methyl carbons of the Boc group will have characteristic signals at approximately 80 ppm and 28 ppm, respectively.
Visualizing the Structure-Spectrum Relationship
The following diagram illustrates the molecular structure of this compound and the logical relationship between its structure and the key NMR observables.
Caption: Molecular structure and key ¹H and ¹³C NMR correlations.
Conclusion: A Powerful Tool for Structural Elucidation
The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that, when properly interpreted, allows for its unambiguous identification and characterization. The unique features arising from the strained spirocyclic system and the Boc-protecting group serve as reliable spectroscopic handles for chemists engaged in the synthesis and development of novel therapeutics based on this promising scaffold. This guide provides the foundational knowledge and practical insights necessary to confidently navigate the NMR data of this important building block.
References
-
Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
-
Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-69. [Link]
- Yadav, J. S., et al. (2011). A simple and efficient protocol for the synthesis of tert-butyl carbamates from amines and di-tert-butyl dicarbonate using water as a catalyst. Tetrahedron Letters, 52(4), 544-546.
-
Rogers-Evans, M., et al. (2011). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic & Biomolecular Chemistry, 9(18), 6373-6379. [Link]
Sources
An In-depth Technical Guide to 6-Amino-1-Boc-1-azaspiro[3.3]heptane (CAS 1374659-19-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Amino-1-Boc-1-azaspiro[3.3]heptane (CAS 1374659-19-4), a valuable building block in modern medicinal chemistry. The unique structural properties of the 1-azaspiro[3.3]heptane core, a novel bioisostere of piperidine, offer significant advantages in drug design by enabling the exploration of three-dimensional chemical space. This guide will delve into the physicochemical properties, synthesis, reactivity, and potential applications of this compound, providing researchers and drug development professionals with the essential knowledge to effectively utilize this promising scaffold in their work.
Introduction: The Rise of Azaspiro[3.3]heptanes in Drug Discovery
In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly moving away from flat, aromatic structures towards more three-dimensional molecular architectures.[1] Saturated spirocycles have emerged as a particularly attractive class of building blocks, and among them, the 1-azaspiro[3.3]heptane scaffold has garnered significant attention.[2] This strained spirocyclic system serves as a "new-generation bioisostere" of the ubiquitous piperidine ring, a motif present in numerous approved drugs.[2][3]
The rigid, spirocyclic nature of the 1-azaspiro[3.3]heptane core offers several advantages over traditional, more flexible ring systems:
-
Improved Physicochemical Properties: Replacement of a piperidine ring with a 1-azaspiro[3.3]heptane moiety can lead to enhanced aqueous solubility and metabolic stability.[2]
-
Novel Exit Vectors: The spirocyclic structure provides unique, well-defined exit vectors for substituent placement, allowing for a more precise exploration of chemical space and potentially leading to improved target engagement.
-
Reduced Lipophilicity: The introduction of this compact, sp3-rich scaffold can help to reduce the overall lipophilicity of a molecule, a desirable feature for improving drug-like properties.[1]
6-Amino-1-Boc-1-azaspiro[3.3]heptane is a particularly useful derivative of this scaffold, featuring a protected primary amine that allows for a wide range of subsequent chemical modifications. The Boc (tert-butoxycarbonyl) protecting group provides stability under many reaction conditions and can be readily removed when desired, making this compound a versatile intermediate for the synthesis of more complex molecules.
Physicochemical and Structural Properties
A summary of the key physicochemical and structural properties of 6-Amino-1-Boc-1-azaspiro[3.3]heptane is provided in the table below. It is important to note that while some properties have been calculated, specific experimental data such as boiling and melting points are not widely available, which is common for specialized research chemicals.
| Property | Value | Source(s) |
| CAS Number | 1374659-19-4 | [4] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [5] |
| Molecular Weight | 212.29 g/mol | [5] |
| IUPAC Name | tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate | |
| Synonyms | 6-Amino-1-Boc-1-azaspiro[3.3]heptane | [4] |
| Appearance | Colorless to Yellow Liquid | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5] |
| InChI | 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(13)6-8(12)7-11/h8H,4-7,12H2,1-3H3 | [4] |
| InChIKey | BGRGEIZJUAJNAB-UHFFFAOYSA-N | [4] |
| SMILES | CC(C)(C)OC(=O)N1CCC12CC(C2)N | [5] |
Structural Representation
Caption: 2D structure of 6-Amino-1-Boc-1-azaspiro[3.3]heptane.
Safety and Handling
Hazard Statements: [4]
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [4]
-
P233: Keep container tightly closed.
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER/doctor.
Handling and Storage:
-
This compound should be handled by trained professionals in a well-ventilated chemical fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is at 2-8°C under an inert atmosphere.[5]
Reactivity and Synthetic Applications
The synthetic utility of 6-Amino-1-Boc-1-azaspiro[3.3]heptane stems from its bifunctional nature: a nucleophilic primary amine and a Boc-protected secondary amine within the spirocyclic core. This allows for a variety of chemical transformations.
Amide Bond Formation
The primary amino group is readily available for acylation to form amide bonds, a cornerstone reaction in medicinal chemistry for introducing diverse substituents. Standard peptide coupling conditions can be employed.
Representative Experimental Protocol: Amide Coupling
-
Dissolve 6-Amino-1-Boc-1-azaspiro[3.3]heptane (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for amide bond formation.
Boc Deprotection
The Boc protecting group can be efficiently removed under acidic conditions to liberate the secondary amine of the azaspiro[3.3]heptane core. This allows for subsequent functionalization at this position.
Representative Experimental Protocol: Boc Deprotection
-
Dissolve 6-Amino-1-Boc-1-azaspiro[3.3]heptane (or its acylated derivative) (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base to obtain the free amine.
Caption: General workflow for Boc deprotection.
Suppliers
6-Amino-1-Boc-1-azaspiro[3.3]heptane is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. A selection of suppliers is listed below:
| Supplier | Website |
| Sigma-Aldrich (Merck) | |
| Enamine | |
| Synthonix | [Link] |
| BLDpharm | |
| Apollo Scientific |
Please note that availability and pricing may vary. It is recommended to consult the respective supplier websites for the most current information.
Conclusion
6-Amino-1-Boc-1-azaspiro[3.3]heptane is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, which serves as a bioisostere for piperidine, offers the potential to create novel compounds with improved physicochemical and pharmacological properties. The presence of both a readily functionalizable primary amine and a protected secondary amine allows for a wide range of synthetic manipulations. This technical guide provides a foundation for researchers to understand and effectively utilize this promising compound in the development of next-generation therapeutics.
References
-
Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
-
Frederiksen, R. T., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis, 366(18), 3894-3902. [Link]
-
Mykhailiuk, P. K. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]
-
Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]
-
Vir Sanghvi. 6-Amino-1-Boc-1-azaspiro[3.3]heptane. [Link]
-
De Borggraeve, W. M., et al. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]
-
Molina, J. A. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? ResearchGate. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Pilicer, S. L., & De Borggraeve, W. M. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(49), 6579-6594. [Link]
-
Carl ROTH. Decanal Safety Data Sheet. [Link]
-
Organic Syntheses. L-Proline. [Link]
-
De Borggraeve, W. M., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]
-
PubChem. tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. [Link]
-
Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
CP Lab Safety. cis-6-amino-1-boc-1-azaspiro[3.3]heptane, min 97%, 100 mg. [Link]
Sources
conformational analysis of Boc-protected azaspiro[3.3]heptanes
An In-Depth Technical Guide to the Conformational Analysis of Boc-Protected Azaspiro[3.3]heptanes
Abstract
The azaspiro[3.3]heptane scaffold has emerged as a motif of significant interest in modern drug discovery, prized for its three-dimensional character, metabolic stability, and ability to serve as a bioisostere for common heterocycles like piperidine and morpholine.[1][2] Its rigid, spirocyclic nature offers predictable exit vectors for substituents, a highly desirable trait for optimizing ligand-target interactions.[3][4] Protecting the nitrogen atom with a tert-butyloxycarbonyl (Boc) group is a ubiquitous step in synthetic sequences, enabling functionalization and diversification.[5] However, the introduction of the sterically demanding and electronically distinct Boc group profoundly influences the conformational landscape of the azaspiro[3.3]heptane core. This guide provides a comprehensive exploration of the principles and techniques used to elucidate the conformational preferences of these critical building blocks, integrating computational modeling with definitive spectroscopic and crystallographic methods.
The Conformational Landscape: Beyond a Planar Representation
The spiro[3.3]heptane framework consists of two cyclobutane rings fused at a central quaternary carbon. Unlike the flexible cyclohexane ring, each cyclobutane ring adopts a puckered conformation to relieve ring strain. The fusion of these two puckered rings results in a relatively rigid, non-planar structure. The introduction of a nitrogen atom and a bulky N-Boc group creates several conformational questions that must be addressed for rational drug design:
-
Ring Puckering: What is the preferred puckering geometry of the azetidine and cyclobutane rings?
-
Boc Group Orientation: The amide bond of the carbamate introduces the possibility of rotational isomers (rotamers). What is the preferred orientation of the tert-butyl group relative to the spirocyclic core?
-
Interconversion Barriers: Are multiple conformations in dynamic equilibrium, and what are the energetic barriers between them?
Answering these questions requires a multi-faceted approach, as no single technique provides a complete picture. Computational methods offer insight into the relative energies of possible conformers, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the time-averaged structure in solution, and X-ray crystallography provides a precise snapshot of the conformation in the solid state.
Computational Modeling: Predicting Conformational Preferences
Density Functional Theory (DFT) calculations are an indispensable tool for initiating a conformational analysis.[6] By modeling the molecule in silico, we can predict the geometries and relative stabilities of various conformers, guiding the interpretation of subsequent experimental data.[7][8]
Causality in Method Selection
The choice of a theoretical level (functional and basis set) is a balance between computational cost and accuracy. For systems of this size, the B3LYP or M06-2X functionals are often employed.[9] M06-2X is generally preferred for systems where non-covalent interactions may be significant. A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set such as cc-pVTZ provides a robust description of the electronic structure.[10] To simulate solution-phase behavior, an implicit solvation model like the Polarizable Continuum Model (PCM) or SMD is crucial, as solvent polarity can influence conformational equilibria.[11]
Experimental Protocol: DFT-Based Conformational Search
-
Initial Structure Generation: Build the 3D structure of the N-Boc-azaspiro[3.3]heptane derivative using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface. This step is critical to locate different ring puckering modes and Boc-rotamers.
-
Geometry Optimization: Each identified conformer is then subjected to a full geometry optimization at the chosen level of theory (e.g., M06-2X/cc-pVTZ with SMD solvation for chloroform). This process finds the nearest local energy minimum.
-
Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate Gibbs free energies.
-
Energy Analysis: Compare the relative Gibbs free energies (ΔG) of all confirmed conformers to determine their predicted populations at a given temperature according to the Boltzmann distribution.
The workflow below illustrates this integrated analytical approach.
NMR Spectroscopy: Probing the Solution-State Structure
NMR spectroscopy is the most powerful technique for studying molecular conformation in solution.[12] For Boc-protected azaspiro[3.3]heptanes, key information is derived from chemical shifts, scalar (J) couplings, and the Nuclear Overhauser Effect (NOE).[13][14]
Key Observables and Their Interpretation
-
Chemical Shifts (δ): The rigid, puckered nature of the rings creates distinct chemical environments for axial and equatorial protons. Typically, protons in a more sterically compressed environment are shielded (lower δ), though the anisotropic effect of the Boc carbonyl group can complicate this interpretation.
-
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons is described by the Karplus equation and is dependent on the dihedral angle between them. Measuring these constants provides direct geometric constraints.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is observed between protons that are close in space (< 5 Å), irrespective of their bonding connectivity. NOE (or ROE for medium-sized molecules) correlations provide definitive proof of the relative spatial arrangement of atoms, making it invaluable for distinguishing between different conformers. For example, an NOE between a proton on the tert-butyl group and a specific proton on the spirocyclic core can define the orientation of the Boc group.
Experimental Protocol: Full NMR Characterization
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent is important as it can influence the conformational equilibrium.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to observe the chemical shifts and coupling patterns.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the two rings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling unambiguous assignment of both ¹H and ¹³C resonances.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
2D NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. Acquire a spectrum with a mixing time appropriate for the molecule's size (e.g., 300-800 ms for NOESY, 200-500 ms for ROESY) to observe through-space correlations.
-
(Optional) Variable Temperature (VT) NMR: If line broadening or the presence of multiple species is observed, acquiring spectra at different temperatures can help determine if a dynamic process, such as slow rotation around the N-Boc bond, is occurring.[15]
| NMR Parameter | Structural Information Derived | Typical Application for Azaspiro[3.3]heptane Core |
| Chemical Shift (δ) | Electronic environment of a nucleus. | Distinguishes between diastereotopic protons on the cyclobutane rings. |
| ³JHH Coupling | Dihedral angle between vicinal protons. | Helps define the degree of puckering in the azetidine and cyclobutane rings. |
| NOE/ROE | Through-space proximity (< 5 Å). | Defines the relative orientation of substituents and the orientation of the Boc group. |
X-ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray diffraction provides an unambiguous, high-resolution picture of the molecular structure in the solid state.[16] It yields precise measurements of bond lengths, bond angles, and torsional angles, serving as the ultimate benchmark for validating computational models.[2]
Causality and Limitations
While X-ray crystallography is considered the "gold standard" for structural determination, it is essential to recognize its primary limitation in the context of conformational analysis: the determined structure represents the conformation adopted in a highly ordered, low-energy crystal lattice. This may not be the sole or even the most populated conformer present in the solution phase, where biological activity occurs.[17] Crystal packing forces can sometimes trap a higher-energy conformer. Therefore, crystallographic data should always be considered in conjunction with solution-phase (NMR) and theoretical (DFT) results.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. High-purity compound is dissolved in a minimal amount of a suitable solvent or solvent system. Slow evaporation, slow cooling of a saturated solution, or vapor diffusion of an anti-solvent are common techniques used to grow single crystals of sufficient size and quality.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal motion, and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This initial model is then refined against the experimental data to optimize the positions and thermal parameters of all atoms, resulting in the final, precise 3D structure.
The diagram below outlines the logical flow of validating computational predictions with experimental data.
Conclusion: A Synergistic Approach
The is not a linear process but a synergistic interplay between computational modeling, NMR spectroscopy, and X-ray crystallography. DFT calculations provide a theoretical framework of possible low-energy structures. NMR spectroscopy then interrogates the system in the solution phase, providing data to confirm the major conformer(s) and probe any dynamic equilibria. Finally, X-ray crystallography offers a definitive, high-resolution snapshot of the solid-state structure, which serves as a crucial benchmark for the other methods. By integrating these three pillars of structural chemistry, researchers and drug development professionals can build a comprehensive and validated model of the conformational landscape, enabling a more rational and structure-guided approach to the design of novel therapeutics.
References
-
Barfoot, C., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis.
-
Ciafrei, G., et al. (2024). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate.
-
Rittner, R. & Tormena, C. F. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance.
-
Hopkin, M. D., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.
-
Mikhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.
-
Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters.
-
Kaur, H., et al. (2021). Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate.
-
Mykhailiuk, S., et al. (2018). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic & Biomolecular Chemistry.
-
Stepanovs, D., et al. (2018). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate.
-
Haghdadi, M. & Farokhi, N. (2010). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society.
-
AiFChem. (2024). Why Azaspirocycles Matter in Modern Drug Discovery. AiFChem Website.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org.
-
Tasi, G., et al. (2024). Docking, MD Simulations, and DFT Calculations: Assessing W254's Function and Sartan Binding in Furin. MDPI.
-
Lin, Y.-L., et al. (2022). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI.
-
Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
-
Schlotterbeck, G., et al. (2007). NMR Spectroscopy Techniques for Application to Metabonomics. Combinatorial Chemistry & High Throughput Screening.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. chemistrysteps.com.
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
-
Sci-Hub. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.
-
Mikhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate.
-
Elyashberg, M., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
-
Alegre-Requena, J. V., et al. (2024). Automated exploration of the conformational degrees of freedom along reaction profiles - driving a FASTCAR. ChemRxiv.
-
Quora. (2019). How to perform NMR spectroscopy structure determination. quora.com.
-
Britton, J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
Research Square. (2023). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. researchsquare.com.
-
Grygorenko, O. O., et al. (2018). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications.
-
DiMaggio, P. A., et al. (2016). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Physical Chemistry A.
-
Al-Jubair, N., et al. (2021). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. MDPI.
-
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. benchchem.com.
-
Cappelli, C., et al. (2005). Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol. Chirality.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. auremn.org.br [auremn.org.br]
- 13. mdpi.com [mdpi.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. quora.com [quora.com]
- 16. mdpi.com [mdpi.com]
- 17. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Scalable Synthesis of tert-butyl (1-azaspiro[3.3]heptan-6-yl)carbamate
Introduction
The 1-azaspiro[3.3]heptane scaffold has emerged as a valuable building block in modern medicinal chemistry, serving as a bioisostere for piperidine and enabling the exploration of novel chemical space.[1][2][3] Its rigid, three-dimensional structure can lead to improved physicochemical properties and metabolic stability in drug candidates.[2][4][5] This document provides a detailed, scalable protocol for the synthesis of tert-butyl (1-azaspiro[3.3]heptan-6-yl)carbamate, a key intermediate for the incorporation of the 6-amino-1-azaspiro[3.3]heptane moiety into pharmacologically active agents.
The presented synthetic strategy is designed for scalability and robustness, addressing the increasing demand for this scaffold in drug discovery and development programs.[4] The protocol is based on a modular approach, commencing from commercially available starting materials and proceeding through a key spirocyclic β-lactam intermediate.[1][3]
Synthetic Strategy Overview
The overall synthetic route is a multi-step process that begins with the formation of a spirocyclic β-lactam via a [2+2] cycloaddition. This intermediate is then reduced to the corresponding 1-azaspiro[3.3]heptane core. Subsequent functionalization and protection steps yield the final target compound. The causality behind the choice of reagents and conditions is explained in detail within the protocol sections.
Sources
Application Notes and Protocols: Strategic Functionalization of the Primary Amine in 6-Amino-1-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the 1-Azaspiro[3.3]heptane Scaffold
The 1-azaspiro[3.3]heptane framework has emerged as a valuable bioisostere for the ubiquitous piperidine ring in medicinal chemistry.[1][2] Its rigid, three-dimensional structure offers a unique vectoral projection of substituents, which can lead to improved physicochemical properties, such as enhanced metabolic stability and reduced intrinsic clearance.[3] The presence of a primary amine at the 6-position provides a critical handle for the introduction of diverse functional groups, enabling the exploration of chemical space in drug discovery programs. However, the functionalization of this primary amine in the deprotected form of 6-amino-1-azaspiro[3.3]heptane presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms: the primary amine at C6 and the secondary amine of the azetidine ring. This guide provides a detailed analysis of this challenge and offers robust protocols for the selective functionalization of the primary amine.
The Chemoselectivity Challenge: Differentiating Two Amine Nucleophiles
Upon deprotection of a precursor such as tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate, the resulting diamine possesses two reactive sites for electrophilic attack. The secondary amine of the azetidine ring is generally more nucleophilic than the primary amine due to the electron-donating effect of the adjacent alkyl groups.[4] However, the primary amine is less sterically hindered. This interplay between electronics and sterics is the cornerstone of achieving selective functionalization.
Key Principles for Selective Functionalization:
-
Kinetic vs. Thermodynamic Control: Reactions run at low temperatures for short durations often favor the kinetically controlled product, which in this case would be the product of reaction at the more nucleophilic secondary amine.[5][6] Conversely, allowing the reaction to proceed for longer times at higher temperatures may favor the thermodynamically more stable product. The relative stability of the products will depend on the specific electrophile and reaction conditions.
-
Steric Hindrance: The less sterically encumbered primary amine can be selectively targeted by using bulky electrophiles or by carefully controlling the stoichiometry of the reagents.[7][8]
-
Basicity and pH Control: The pKa values of the two amines are different. By carefully selecting the reaction pH or the base used, it is possible to modulate the relative concentration of the free amine versus its protonated, non-nucleophilic form, thereby influencing the site of reaction.
Orthogonal Protection Strategy: A Prerequisite for Selective Functionalization
To circumvent the issue of chemoselectivity, an orthogonal protection strategy is often the most reliable approach. This involves protecting the azetidine nitrogen with a group that is stable under the conditions used to functionalize the primary amine, and which can be removed without affecting the newly installed functionality. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen due to its stability to a wide range of reaction conditions and its facile removal under acidic conditions.[9][10]
Figure 2: Workflow for acylation with an acyl chloride.
Step-by-Step Methodology:
-
Dissolve 1-Boc-6-amino-1-azaspiro[3.3]heptane (1.0 eq.) in anhydrous dichloromethane (DCM) (0.1 M).
-
Add a hindered base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Scientist's Notes:
-
Causality: The use of a hindered base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the primary amine for the acyl chloride. Running the reaction at 0 °C initially helps to control the exotherm and minimize side reactions. The less hindered primary amine is expected to react faster than the more hindered (though more nucleophilic) Boc-protected secondary amine of the azetidine ring. In cases where selectivity is an issue, using a slightly less than stoichiometric amount of the acylating agent can be beneficial.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF | Good solubility for reactants, inert. |
| Base | DIPEA, Et3N | Scavenges acid byproduct without competing as a nucleophile. |
| Temperature | 0 °C to rt | Controls initial exotherm, promotes reaction to completion. |
| Stoichiometry | ~1.1 eq. Acyl Chloride | Ensures complete consumption of the starting amine. |
Sulfonylation: Formation of Sulfonamides
Sulfonamides are important functional groups in medicinal chemistry, often acting as bioisosteres for amides or phenols.
Protocol 2: Sulfonylation with a Sulfonyl Chloride
Figure 3: Workflow for sulfonylation.
Step-by-Step Methodology:
-
Dissolve 1-Boc-6-amino-1-azaspiro[3.3]heptane (1.0 eq.) in anhydrous DCM or pyridine (0.1 M).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in DCM.
-
If using DCM as the solvent, add pyridine (1.5 eq.).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with 1 M HCl (aq), saturated NaHCO3 (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Scientist's Notes:
-
Causality: Pyridine often serves as both the base and a catalyst in sulfonylation reactions. The primary amine is generally more reactive towards sulfonyl chlorides than secondary amines under these conditions, leading to good chemoselectivity. Over-reaction to form the di-sulfonylated product is a potential side reaction if an excess of sulfonyl chloride and base are used, but is less likely with a primary amine that has an available N-H proton.
| Parameter | Recommendation | Rationale |
| Solvent | DCM, Pyridine | Pyridine can act as both solvent and base. |
| Base | Pyridine, Et3N | Catalyzes the reaction and scavenges HCl. |
| Temperature | 0 °C to rt | Standard conditions for sulfonamide formation. |
| Stoichiometry | ~1.1 eq. Sulfonyl Chloride | Drives the reaction to completion. |
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful method for forming C-N bonds and introducing alkyl groups onto the primary amine.
Protocol 3: Reductive Amination with an Aldehyde or Ketone
Figure 4: Workflow for reductive amination.
Step-by-Step Methodology:
-
To a solution of 1-Boc-6-amino-1-azaspiro[3.3]heptane (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE) (0.1 M), add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) or sodium cyanoborohydride (NaBH3CN) (1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Scientist's Notes:
-
Causality: The reaction proceeds via the formation of an imine (from aldehydes) or enamine (from ketones), which is then reduced in situ. Primary amines react more readily with aldehydes and ketones to form imines than secondary amines, providing a basis for chemoselectivity. The use of a mild reducing agent like NaBH(OAc)3 is advantageous as it is selective for the reduction of the iminium ion in the presence of the carbonyl starting material.
| Parameter | Recommendation | Rationale |
| Solvent | MeOH, DCE | Common solvents for reductive amination. |
| Catalyst | Acetic Acid | Catalyzes imine formation. |
| Reducing Agent | NaBH(OAc)3, NaBH3CN | Mild and selective for iminium ion reduction. |
| Temperature | Room Temperature | Generally sufficient for both steps. |
Urea and Thiourea Formation
The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, respectively. These functional groups are excellent hydrogen bond donors and acceptors and are frequently found in bioactive molecules.
Protocol 4: Urea/Thiourea Formation
Step-by-Step Methodology:
-
Dissolve 1-Boc-6-amino-1-azaspiro[3.3]heptane (1.0 eq.) in an aprotic solvent such as DCM or THF (0.1 M).
-
Add the isocyanate or isothiocyanate (1.05 eq.) dropwise at room temperature.
-
Stir the reaction for 1-12 hours, monitoring by TLC or LC-MS. The reaction is often rapid.
-
If a precipitate forms, it is often the desired product and can be collected by filtration.
-
If no precipitate forms, concentrate the reaction mixture in vacuo.
-
Purify the crude product by trituration with a suitable solvent (e.g., ether, hexanes) or by flash column chromatography if necessary.
Scientist's Notes:
-
Causality: The reaction of amines with isocyanates and isothiocyanates is typically very fast and highly chemoselective for the more nucleophilic and less sterically hindered primary amine. The reaction is often quantitative and may not require purification beyond simple filtration or trituration.
Deprotection of the Boc Group
Once the desired functional group has been installed on the primary amine, the Boc protecting group on the azetidine nitrogen can be removed under acidic conditions.
Protocol 5: Boc Deprotection
Step-by-Step Methodology:
-
Dissolve the 1-Boc-6-(functionalized)-1-azaspiro[3.3]heptane (1.0 eq.) in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA) (5-10 eq.) or a solution of HCl in dioxane (4 M, 5-10 eq.).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture in vacuo.
-
If TFA was used, co-evaporation with a solvent like toluene can help to remove residual acid.
-
The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt) and can often be used without further purification. If the free base is required, it can be obtained by neutralization with a base and extraction.
Scientist's Notes:
-
Causality: The Boc group is labile to strong acids. The tert-butyl cation that is formed is scavenged by the counterion or solvent. It is important to ensure that the newly installed functional group is stable to the acidic conditions used for deprotection.
Conclusion
The functionalization of the primary amine in 6-amino-1-azaspiro[3.3]heptane is a key step in the utilization of this important scaffold in drug discovery. By employing an orthogonal protection strategy, a wide range of functional groups can be selectively introduced using standard synthetic methodologies. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully derivatize this valuable building block and explore its potential in the development of novel therapeutics.
References
-
Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
- Ohkawa, S., et al. (1975). Acylation of amino acids. U.S. Patent No. 3,897,466. Washington, DC: U.S.
-
Verma, S. K., et al. (2012). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry, 14(2), 332-339. [Link]
-
Foubelo, F., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 44(15), 5336-5367. [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
-
Grygorenko, O. O., et al. (2012). Stereoselective synthesis of all stereoisomers of orthogonally protected cyclobutane-1,2-diamine and some chemoselective transformations. The Journal of Organic Chemistry, 77(11), 5031-5038. [Link]
-
Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ScienceOpen. [Link]
-
Sheremet, M., et al. (2021). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
Katritzky, A. R., et al. (2010). Comprehensive Organic Functional Group Transformations II. Elsevier. [Link]
-
Smith, M. B., & March, J. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. [Link]
-
Bañuls, M.-J., et al. (2013). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of Chemical Research, 46(11), 2576-2587. [Link]
-
Tarhan, O., & Rauk, A. (1992). Isotopically sensitive regioselectivity in the oxidative deamination of a homologous series of diamines catalyzed by diamine oxidase. Chemical research in toxicology, 5(6), 790-797. [Link]
-
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd ed.). Wiley-VCH. [Link]
-
LibreTexts. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Zhang, W., et al. (2012). Steric Hindrance effect on amine demonstrated in solid polymer membranes for CO2 transport. Energy & Environmental Science, 5(4), 6434-6438. [Link]
-
Sayre, L. M., et al. (1983). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. The Journal of Organic Chemistry, 48(18), 3009-3015. [Link]
-
Belostotskii, A. M. (2015). How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions?. ResearchGate. [Link]
-
Wang, Y., et al. (2020). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]
-
Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
-
LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]
-
chemrevise. (n.d.). 6.10 Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Rylander, P. N. (2007). Reductive Amination. In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. ResearchGate. [Link]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition. Wiley. [Link]
-
Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 3rd Edition. Wiley. [Link]
-
chemrevise. (n.d.). Amines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. oviss.co.jp [oviss.co.jp]
- 7. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols: The Strategic Use of 6-(Boc-amino)-1-azaspiro[3.3]heptane in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While much attention is often given to the design of the POI and E3 ligase ligands, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3]
Historically, flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely employed due to their synthetic tractability.[4] However, the field is increasingly recognizing the limitations of highly flexible linkers, which can lead to undesirable physicochemical properties and an entropic penalty upon formation of the ternary complex (POI-PROTAC-E3 ligase). This has spurred the exploration of more rigid linker architectures to enhance the pharmacological properties of PROTACs.
This application note provides a detailed guide on the use of a specific rigid linker building block, 6-(Boc-amino)-1-azaspiro[3.3]heptane , in the synthesis of PROTACs. We will delve into the rationale for its use, provide detailed synthetic protocols, and discuss its impact on the overall properties of the resulting protein degraders.
The Rise of Rigid Linkers: Introducing this compound
The incorporation of rigid structural motifs into PROTAC linkers is a key strategy for optimizing their drug-like properties. Rigid linkers, such as those containing cyclic systems, can pre-organize the PROTAC molecule into a conformation that is more favorable for ternary complex formation, potentially leading to improved potency and selectivity.[5] The 1-azaspiro[3.3]heptane scaffold is a particularly attractive rigid building block for several reasons:
-
Improved Physicochemical Properties: The spirocyclic nature of this linker can lead to improved solubility and reduced lipophilicity compared to linear alkyl chains of similar length. This can have a positive impact on a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhanced Metabolic Stability: The rigid, saturated ring system of 1-azaspiro[3.3]heptane is less susceptible to metabolic degradation compared to flexible linkers, which can improve the in vivo half-life of the PROTAC.
-
Favorable Exit Vectors: The defined three-dimensional structure of the spirocycle provides precise exit vectors for connecting the POI and E3 ligase ligands, allowing for fine-tuning of the geometry of the ternary complex.
-
Synthetic Accessibility: The Boc-protected amine and the secondary amine of the azetidine ring provide orthogonal handles for sequential functionalization, making it a versatile building block for PROTAC synthesis.
The structure of this compound offers two points for connection, allowing for its seamless integration into a PROTAC linker. The Boc-protected primary amine can be deprotected to reveal a nucleophilic amine, while the secondary amine of the azetidine ring can be acylated or alkylated.
Figure 1: Chemical structure of this compound.
General Strategy for Incorporating this compound into a PROTAC
The synthesis of a PROTAC incorporating the 1-azaspiro[3.3]heptane linker typically follows a modular approach. The bifunctional nature of this compound allows for its sequential coupling to the POI ligand and the E3 ligase ligand. A general synthetic workflow is outlined below:
Sources
- 1. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. researchgate.net [researchgate.net]
Applications of 1-Azaspiro[3.3]heptane Scaffolds in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: Embracing the Third Dimension in Drug Design
The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore chemical space beyond the traditional "flatland" of aromatic and heteroaromatic rings.[1] In this context, three-dimensional (3D) scaffolds have emerged as powerful tools to navigate the complexities of biological targets. Among these, the 1-azaspiro[3.3]heptane motif has garnered significant attention as a versatile and synthetically accessible building block.[2] This guide provides a comprehensive overview of the applications of 1-azaspiro[3.3]heptane scaffolds in medicinal chemistry, complete with detailed synthetic protocols and in vitro evaluation methodologies, to empower researchers in their drug discovery endeavors.
The 1-azaspiro[3.3]heptane core, a spirocyclic system featuring a nitrogen atom at the 1-position, offers a unique combination of structural rigidity and precise vector orientation for substituent placement.[2] Its compact, sp³-rich nature often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, when compared to more conventional cyclic amines like piperidine.[1][3]
The Strategic Advantage of 1-Azaspiro[3.3]heptane as a Bioisostere
A key application of the 1-azaspiro[3.3]heptane scaffold lies in its role as a bioisostere, a chemical substituent that retains the essential biological activity of the parent moiety while potentially offering superior physicochemical or pharmacokinetic properties.
A Superior Alternative to Piperidine
The 1-azaspiro[3.3]heptane scaffold has been successfully employed as a "next-generation" bioisostere of piperidine, a ubiquitous fragment in many approved drugs.[4][5] While structurally distinct, the 1-azaspiro[3.3]heptane core can mimic the spatial orientation of substituents on a piperidine ring.[1] Crucially, this substitution can lead to significant improvements in drug-like properties.
A notable example is the incorporation of the 1-azaspiro[3.3]heptane moiety into an analog of the local anesthetic bupivacaine.[4][6] This modification resulted in a patent-free compound with retained high activity, demonstrating the potential of this scaffold in life-cycle management and the development of new chemical entities.[4][5]
The favorable properties imparted by the 1-azaspiro[3.3]heptane core can be attributed to several factors:
-
Enhanced Solubility: The introduction of a spirocenter and the resulting 3D geometry can disrupt crystal packing and improve solvation, leading to higher aqueous solubility.[3]
-
Improved Metabolic Stability: The rigid spirocyclic framework can be less susceptible to metabolic enzymes, such as cytochrome P450s, which often target flexible aliphatic rings.[7]
-
Lower Lipophilicity (logD): Counterintuitively, the addition of a carbon atom in the spirocyclic system can lead to a decrease in lipophilicity (logD at pH 7.4).[3] This is often due to an increase in the basicity of the nitrogen atom, leading to a higher proportion of the protonated, more water-soluble form at physiological pH.[3]
Data Presentation: Physicochemical Properties of Azaspiro[3.3]heptane Analogs
To illustrate the impact of the 1-azaspiro[3.3]heptane scaffold on key drug-like properties, the following table summarizes a comparative analysis of model compounds.
| Compound | Scaffold | cLogP | logD (pH 7.4) | Kinetic Solubility (PBS, µM) | Metabolic Stability (HLM, t½ min) |
| Model Compound A | Piperidine | 2.5 | 1.8 | 50 | 30 |
| Model Compound B | 1-Azaspiro[3.3]heptane | 2.2 | 1.2 | 150 | >60 |
Data is illustrative and based on general trends reported in the literature.[3][4]
Experimental Protocols
PART 1: Synthesis of 1-Azaspiro[3.3]heptane Hydrochloride
This protocol details a robust and scalable synthesis of the parent 1-azaspiro[3.3]heptane scaffold, starting from commercially available cyclobutanone. The key transformations involve a Wittig reaction, a [2+2] cycloaddition with chlorosulfonyl isocyanate (Graf's isocyanate), and a subsequent reduction of the resulting β-lactam.[1][8]
Caption: Synthetic route to 1-azaspiro[3.3]heptane hydrochloride.
Step 1: Synthesis of Methylenecyclobutane (Wittig Reaction) [1]
-
Materials:
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Cyclobutanone (1.0 eq)
-
Anhydrous diethyl ether (Et₂O)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide and anhydrous Et₂O.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise via syringe. The solution will turn a characteristic orange-red color, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of cyclobutanone in anhydrous Et₂O dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product).
-
Purify the crude product by fractional distillation to yield methylenecyclobutane as a colorless liquid.
-
Step 2: Synthesis of N-Chlorosulfonyl-1-azaspiro[3.3]heptan-2-one ([2+2] Cycloaddition) [1][8]
-
Materials:
-
Methylenecyclobutane (1.0 eq)
-
Chlorosulfonyl isocyanate (ClO₂SNCO) (1.05 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve methylenecyclobutane in anhydrous DCM and cool to 0 °C.
-
Slowly add chlorosulfonyl isocyanate dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Carefully remove the solvent under reduced pressure to yield the crude N-chlorosulfonyl-β-lactam, which can be used in the next step without further purification.
-
Step 3: Synthesis of 1-Azaspiro[3.3]heptane (Reduction of β-Lactam) [1][8]
-
Materials:
-
Crude N-Chlorosulfonyl-1-azaspiro[3.3]heptan-2-one (1.0 eq)
-
Alane solution (AlH₃, ~0.5 M in THF) (3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the crude β-lactam in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Slowly add the alane solution dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench by the sequential, slow addition of water, followed by 15% aqueous NaOH, and then water again.
-
Stir the resulting mixture vigorously until a white precipitate forms.
-
Filter the precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-azaspiro[3.3]heptane.
-
Step 4: Formation of 1-Azaspiro[3.3]heptane Hydrochloride [5]
-
Materials:
-
Crude 1-Azaspiro[3.3]heptane
-
2 M HCl in diethyl ether
-
Diethyl ether (Et₂O)
-
-
Procedure:
-
Dissolve the crude amine in a minimal amount of Et₂O.
-
Slowly add the 2 M HCl in Et₂O solution with stirring.
-
A white precipitate will form. Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid by filtration, wash with cold Et₂O, and dry under vacuum to yield 1-azaspiro[3.3]heptane hydrochloride as a white solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]
PART 2: In Vitro Evaluation Protocols
The following protocols are essential for characterizing the drug-like properties of novel 1-azaspiro[3.3]heptane derivatives and for assessing their potential as drug candidates.
This assay provides a high-throughput method to assess the aqueous solubility of a compound, a critical parameter for oral absorption.[3]
-
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well plates (UV-transparent)
-
Plate reader with UV-Vis capabilities
-
-
Procedure:
-
Prepare a dilution series of the test compound in DMSO in a 96-well plate.
-
In a separate 96-well plate, add PBS (e.g., 198 µL).
-
Transfer a small volume of the DMSO stock solutions (e.g., 2 µL) to the PBS-containing plate to achieve the desired final concentrations.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance at a wavelength where the compound has maximum absorbance.
-
The concentration at which precipitation is observed (indicated by a sharp increase in light scattering or a plateau in absorbance of the supernatant after centrifugation) is determined as the kinetic solubility.
-
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, providing an early indication of its in vivo clearance.[9][10]
-
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the HLM and the NADPH regenerating system.
-
Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiate the reaction by adding the test compound solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).
-
Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. This assay provides an early assessment of a compound's potential for cardiotoxicity.[11][12]
-
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293)
-
Automated patch-clamp system (e.g., Patchliner, QPatch)
-
Appropriate intracellular and extracellular solutions
-
Test compounds
-
-
Procedure:
-
Culture the hERG-expressing cells according to standard protocols.
-
On the day of the experiment, prepare a single-cell suspension.
-
Load the cells and solutions onto the automated patch-clamp instrument.
-
The instrument will automatically establish whole-cell patch-clamp recordings.
-
Apply a voltage protocol to elicit hERG currents.
-
After establishing a stable baseline recording, apply the test compound at various concentrations.
-
Measure the inhibition of the hERG current at each concentration.
-
Calculate the IC₅₀ value for hERG channel block.
-
Caption: In vitro evaluation workflow for 1-azaspiro[3.3]heptane derivatives.
Conclusion and Future Perspectives
The 1-azaspiro[3.3]heptane scaffold represents a valuable addition to the medicinal chemist's toolbox. Its ability to serve as a superior bioisostere for piperidine and other cyclic amines, coupled with its favorable impact on physicochemical properties, makes it an attractive building block for the design of next-generation therapeutics. The synthetic and in vitro protocols provided in this guide offer a practical framework for researchers to explore the potential of this exciting scaffold in their own drug discovery programs. As synthetic methodologies continue to evolve, we can anticipate the emergence of even more diverse and functionalized 1-azaspiro[3.3]heptane derivatives, further expanding their applications in the quest for safer and more effective medicines.
References
-
Natho, P., & Luisi, R. (2022). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Chemical Communications, 58(94), 13131-13144. [Link]
-
Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
-
Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie, 135(51), e202311583. [Link]
-
Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(1), 148-151. [Link]
-
Pollard, C. E., et al. (2010). Dealing with hERG liabilities early: diverse approaches to an important goal in drug development. British Journal of Pharmacology, 159(1), 21-29. [Link]
-
Hopkins, A. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1448-1453. [Link]
-
Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed, 37819253. [Link]
-
Mykhailiuk, P. K., et al. (2023). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction... ResearchGate. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]
-
Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2). [Link]
-
Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]
-
FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). [Link]
-
Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate. [Link]
-
Catalent. (2021). NMR And Mass Spectrometry In Pharmaceutical Development. [Link]
-
Mykhailiuk, P. K. (2023). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Chemical Science, 14(30), 8116-8123. [Link]
-
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Luisi, R., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]
-
Luisi, R., et al. (2024). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]
-
Nanion Technologies. (2012). Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner. Journal of Laboratory Automation, 17(1), 46-57. [Link]
-
Chmielewski, M., et al. (1998). Stereochemical model of [2+2]cycloaddition of chlorosulfonyl isocyanate to chiral vinyl ethers. Journal of the Chemical Society, Perkin Transactions 2, (8), 1721-1726. [Link]
-
Mykhailiuk, P. K. (2022). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 58(74), 10397-10400. [Link]
-
Grygorenko, O. O., et al. (2014). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Tetrahedron Letters, 55(30), 4164-4166. [Link]
-
Burns, N. Z., et al. (2018). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 95, 293-306. [Link]
-
Metrion Biosciences. (2023). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
Ilies, M., et al. (2022). Comparative Methods to Predict Redosing of Bupivacaine and Ropivacaine in Truncal Catheters. Anesthesiology, 136(5), 765-775. [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
-
Carreira, E. M., et al. (2011). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Chimia, 65(11), 852-856. [Link]
-
Mykhailiuk, P. K. (2022). Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. Organic & Biomolecular Chemistry, 20(20), 4146-4150. [Link]
-
Mykhailiuk, P. K. (2022). Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. Molecules, 27(15), 4987. [Link]
-
Bandyopadhyay, D., et al. (2012). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry, 19(25), 4249-4283. [Link]
-
Mykhailiuk, P. K. (2023). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
Kappe, C. O., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 25(4), 748-758. [Link]
-
University of California, Davis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Mykhailiuk, P. K. (2019). (PDF) Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. ResearchGate. [Link]
-
ACS Publications. (2019). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters, 21(18), 7354-7358. [Link]
-
Research Trends. (n.d.). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. [Link]
-
Khan, K. M., et al. (2013). Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. Molecules, 18(1), 569-581. [Link]
-
Kappe, C. O., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water, 13(16), 2225. [Link]
-
ResearchGate. (2021). (PDF) Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. [Link]
-
MDPI. (2022). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Pharmaceuticals, 15(1), 89. [Link]
-
NIH. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
-
BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]
-
ResearchGate. (n.d.). Table 3 . Kinetic Solubility Measurements in Phosphate-Buffered Saline. [Link]
-
NIH. (2011). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Stereochemical model of [2+2]cycloaddition of chlorosulfonyl isocyanate to chiral vinyl ethers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Labyrinth: A Technical Support Guide to Spirocyclic Amine Purification
Welcome to the technical support center for the purification of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique and often complex challenges associated with isolating these valuable compounds. Spirocyclic amines, with their rigid, three-dimensional structures, are increasingly vital scaffolds in medicinal chemistry. However, these same structural features that make them attractive therapeutically also present significant hurdles in their purification.
This resource is structured to provide not just protocols, but a deeper understanding of the "why" behind the methods. We will explore the fundamental principles governing the separation of these molecules and provide practical, field-tested solutions to common problems. Our goal is to empower you with the knowledge to troubleshoot effectively and develop robust purification strategies for your specific spirocyclic amine targets.
The Challenge at its Core: Why are Spirocyclic Amines So Difficult to Purify?
The purification challenges associated with spirocyclic amines stem from a combination of their inherent chemical and physical properties:
-
Basicity and Strong Interactions: The amine functionality imparts basicity, leading to strong interactions with the acidic silanol groups on standard silica gel chromatography media. This often results in poor peak shapes (tailing), low resolution, and in some cases, irreversible adsorption to the stationary phase.
-
Stereochemical Complexity: The spirocyclic core frequently introduces multiple stereocenters, leading to the formation of enantiomers and diastereomers. Separating these closely related isomers can be a formidable task, often requiring specialized chiral separation techniques.
-
Rigidity and Unique Polarity: The rigid, three-dimensional structure of spirocycles can lead to unusual polarity and solubility profiles that are not always predictable. This can complicate solvent selection for both chromatography and crystallization.
-
Potential for On-Column Degradation: The combination of a reactive amine group and a potentially strained ring system can make some spirocyclic amines susceptible to degradation on certain stationary phases or under specific mobile phase conditions.
This guide will address these challenges head-on, providing you with the tools and knowledge to overcome them.
Troubleshooting Guide: From Tailing Peaks to Elusive Isomers
This section is designed to be your first point of reference when you encounter a problem at the bench. We've formatted it in a question-and-answer style to directly address the most common issues.
Problem 1: My chromatographic peak is tailing severely, and my recovery is low.
Q: What are the likely causes of severe peak tailing and low recovery when purifying my spirocyclic amine on silica gel?
A: This is the most common issue faced by chemists purifying amines. The primary culprit is the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a secondary retention mechanism that is non-uniform, causing the peak to tail as the analyte slowly elutes from these active sites. Low recovery occurs when a portion of your compound remains irreversibly bound to the column.
Solutions:
-
Mobile Phase Modification: The simplest approach is to add a basic modifier to your mobile phase to compete with your spirocyclic amine for the active silanol sites.
-
Triethylamine (TEA): A common choice. Add 0.1-1% (v/v) TEA to your eluent.
-
Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be used as a polar modifier in a dichloromethane/methanol mobile phase.
-
Note: These modifiers can be difficult to remove from the final product.
-
-
Use of Amine-Functionalized Silica: For particularly problematic amines, switching to an amine-functionalized silica gel is a highly effective solution. The stationary phase is treated to have amino groups, which effectively shield the acidic silanols, leading to symmetrical peaks and improved recovery.[1]
-
Alternative Purification Techniques: If chromatography on silica is consistently problematic, consider non-chromatographic methods:
-
Acid-Salt Precipitation: Convert your amine to a salt using an acid like HCl or trifluoroacetic acid (TCA). The salt will have different solubility properties and may precipitate from a suitable solvent system, leaving impurities behind. The free amine can then be regenerated by basification and extraction.
-
Problem 2: I can't separate the diastereomers of my spirocyclic amine.
Q: My spirocyclic amine is a mixture of diastereomers that co-elute on my standard HPLC/flash chromatography system. How can I resolve them?
A: The separation of diastereomers can be challenging as they often have very similar polarities. However, unlike enantiomers, diastereomers have different physical properties and can be separated on achiral stationary phases with careful method development.
Solutions:
-
Optimize Your Chromatography:
-
Column Choice: A high-resolution silica or a different stationary phase (like diol or cyano) might provide the necessary selectivity.
-
Solvent System Screening: Systematically screen a range of solvent systems with varying polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone). Isocratic elution with a weak mobile phase often provides the best resolution for closely eluting compounds.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral and achiral separations and often provides better resolution and faster run times than HPLC for complex mixtures. The use of alcohol modifiers and additives like diethylamine in supercritical CO2 can be highly effective for separating basic compounds like spirocyclic amines.[2]
-
-
Diastereomeric Salt Resolution via Crystallization: This is a classical and powerful technique for separating diastereomers on a larger scale.
-
Principle: React your racemic or diastereomeric mixture of amines with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). This will form a mixture of diastereomeric salts.[3] Because these salts have different physical properties, they will likely have different solubilities in a given solvent.
-
Procedure:
-
Select a suitable chiral acid and solvent. This often requires screening several combinations.
-
Dissolve your amine mixture and the chiral acid in the chosen solvent, usually with gentle heating.
-
Allow the solution to cool slowly. The less soluble diastereomeric salt should crystallize out.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Regenerate the free amine from the purified salt by treatment with a base and extraction.
-
Analyze the enantiomeric/diastereomeric purity of the recovered amine.
-
-
Problem 3: I have a racemic mixture of a spirocyclic amine. How do I separate the enantiomers?
Q: I have synthesized a racemic spirocyclic amine and need to isolate the individual enantiomers. What are my options?
A: Separating enantiomers requires a chiral environment. This can be achieved through chiral chromatography or by forming diastereomers that can then be separated.
Solutions:
-
Chiral HPLC/SFC: This is the most common and effective method for analytical and preparative separation of enantiomers.
-
Chiral Stationary Phases (CSPs): You will need to use a column with a chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) are a good starting point for many classes of compounds, including amines.[4]
-
Method Development: A systematic screening of different CSPs and mobile phases is typically required. For amines, normal-phase (hexane/alcohol) or polar organic (acetonitrile/methanol) modes are often successful. The addition of a basic modifier like diethylamine (DEA) is usually necessary to obtain good peak shapes.[4]
-
-
Diastereomeric Salt Resolution: As described in the previous section, this technique can also be used to resolve enantiomers by forming diastereomeric salts with a chiral resolving agent.
Problem 4: My spirocyclic amine seems to be degrading on the column.
Q: I am observing new, unexpected peaks in my chromatogram after purification, and my overall yield is low. I suspect my compound is degrading. What can I do?
A: On-column degradation can be a significant issue for sensitive compounds. The acidic nature of silica gel or interactions with metal components in the HPLC system can catalyze decomposition.
Solutions:
-
Deactivate the Stationary Phase: If using silica gel, the addition of a basic modifier like triethylamine can help to neutralize the acidic sites and reduce degradation.
-
Switch to a More Inert Stationary Phase: Consider using an alternative stationary phase like alumina or a polymer-based resin that is more chemically inert.
-
Use a Metal-Free HPLC System: For highly sensitive compounds, trace metals in stainless steel frits and tubing can cause degradation. Using a bio-inert or metal-free HPLC system can mitigate this issue.
-
Avoid Reactive Solvents: Ensure that your mobile phase components are of high purity and are not reactive with your amine. For example, acetone should be avoided as it can form Schiff bases with primary amines.
-
Lower the Temperature: Running the purification at a lower temperature can sometimes reduce the rate of degradation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a purification method for a novel spirocyclic amine?
A1: Start with a simple TLC analysis on a standard silica gel plate using a few different solvent systems (e.g., 10% methanol in dichloromethane, 50% ethyl acetate in hexanes). Add a small amount of triethylamine (e.g., 0.5%) to the developing solvent to see if it improves the spot shape. This will give you a good initial indication of the compound's polarity and whether a basic modifier is necessary. For chiral compounds, a preliminary screen on a few common polysaccharide-based chiral HPLC columns is a good first step.[4]
Q2: How can I improve the recovery of my spirocyclic amine from an aqueous workup?
A2: If your spirocyclic amine is polar and has some water solubility, you may have difficulty extracting it efficiently into an organic solvent. To improve recovery, you can try "salting out" by saturating the aqueous layer with sodium chloride before extraction. This will decrease the polarity of the aqueous phase and drive your compound into the organic layer. Additionally, performing multiple extractions with smaller volumes of organic solvent is more effective than a single extraction with a large volume.
Q3: Can I use reversed-phase HPLC for purifying spirocyclic amines?
A3: Yes, reversed-phase HPLC can be used, but it often requires careful pH control of the mobile phase. Since amines are basic, they will be protonated at acidic pH. Using a mobile phase with a low pH (e.g., 0.1% formic acid or trifluoroacetic acid in water/acetonitrile) can lead to good peak shapes. However, some spirocyclic amines may be unstable under acidic conditions. At neutral or basic pH, the interaction with residual silanols on the C18 column can cause peak tailing, so a well-endcapped column or a mobile phase with a basic modifier may be necessary.
Q4: My diastereomeric salt resolution is not working well; both salts seem to precipitate, or neither does. What can I do?
A4: The success of a diastereomeric salt resolution is highly dependent on the choice of the chiral resolving agent and the crystallization solvent. If you are having trouble, you need to systematically screen more variables. Try a different chiral acid with a different structure. Screen a wider range of solvents with varying polarities. Sometimes a mixture of two solvents can provide the optimal solubility difference. Also, consider the stoichiometry; using a sub-stoichiometric amount of the resolving agent can sometimes be beneficial.
Experimental Protocols & Workflows
Protocol 1: General Screening for Chiral HPLC Separation of a Spirocyclic Amine
-
Column Selection: Choose a set of 2-3 polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, and IC).
-
Mobile Phase Preparation:
-
Normal Phase: Prepare mobile phases of hexane/isopropanol (90/10, v/v) and hexane/ethanol (90/10, v/v). To each, add 0.1% diethylamine (DEA).
-
Polar Organic Mode: Prepare a mobile phase of acetonitrile/methanol (50/50, v/v) with 0.1% DEA.
-
-
Screening:
-
Inject your racemic spirocyclic amine onto each column with each mobile phase.
-
Run a gradient from 10% to 50% of the alcohol component in hexane for the normal phase, or a suitable gradient in the polar organic mode.
-
Monitor the chromatogram for any signs of peak separation.
-
-
Optimization:
-
Once partial separation is observed, optimize the mobile phase composition (isocratic or gradient), flow rate, and temperature to improve the resolution.
-
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy for spirocyclic amines.
Data Summary
| Purification Challenge | Technique | Stationary Phase | Mobile Phase / Conditions | Key Considerations |
| Peak Tailing | Flash Chromatography / HPLC | Silica Gel | Add 0.1-1% Triethylamine or Ammonia in MeOH | Basic modifier neutralizes acidic silanols. |
| Peak Tailing | Flash Chromatography / HPLC | Amine-functionalized Silica | Standard normal phase solvents | More effective but also more expensive than standard silica. |
| Diastereomer Separation | HPLC / SFC | High-resolution Silica, Diol, or Cyano | Screen various solvent systems (e.g., Hex/EtOAc, DCM/MeOH) | Isocratic elution often provides better resolution for close-eluting peaks. |
| Enantiomer Separation | Chiral HPLC / SFC | Polysaccharide-based (e.g., Chiralpak® series) | Hexane/Alcohol or ACN/MeOH with 0.1% DEA | Screening of multiple columns and mobile phases is essential. |
| Diastereomer/Enantiomer Separation | Crystallization | N/A | Screen various solvents and chiral resolving agents (for enantiomers) | Solubility differences between diastereomeric salts are key. |
References
-
Reddy, K. R. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(10), 984-994. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Sigma-Aldrich. (2014). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
ResearchGate. (2021). Supercritical fluid chromatography based on reversed-phase/ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? [Link]
-
Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
ResearchGate. (2018). Decision tree based on qualitative criteria for the selection of feasible unit operations for the obtention of pure enantiomers. [Link]
-
UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2347–2357. [Link]
-
NIH. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 18, 483–498. [Link]
-
LCGC North America. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. LCGC North America, 28(10). [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Waters Corporation. (2022). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
University of Huddersfield Research Portal. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
-
ScienceDirect. (2007). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 18(1), 123-131. [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
University of Huddersfield Research Portal. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
-
YouTube. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. BUCHI Corporation. [Link]
-
ResearchGate. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
-
ResearchGate. (2018). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. [Link]
-
RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(30), 7988-8006. [Link]
- Google Patents. (1999).
-
NIH. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(19), 6033. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
RSC Publishing. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 23(34), 5851-5860. [Link]
-
NIH. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1269, 299–305. [Link]
-
LCGC International. (2015). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
Macedonian Pharmaceutical Bulletin. (2018). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 64(1), 19-28. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. [Link]
-
PubMed. (2014). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1324, 111-120. [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]
-
HALO Columns. (n.d.). LC Chromatography Troubleshooting. [Link]
-
YouTube. (2021). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Phenomenex. [Link]
Sources
Navigating the Labyrinth of Boc Deprotection: A Technical Guide to Minimizing Side Products
From the desk of a Senior Application Scientist, this guide is designed to be your trusted companion in the nuanced world of tert-butyloxycarbonyl (Boc) deprotection. It moves beyond mere procedural lists to offer a deep dive into the causality of side reactions and provides robust, field-tested strategies to mitigate them. Our goal is to empower you, the researcher, with the knowledge to optimize your deprotection steps, ensuring the integrity of your hard-won molecules.
Frequently Asked Questions (FAQs)
Here, we address the most common queries that cross our technical support desk, providing concise and actionable answers.
Q1: My peptide contains Tryptophan (Trp), and I'm seeing significant side product formation after TFA deprotection. What is happening and how can I prevent it?
A1: The indole ring of Tryptophan is highly nucleophilic and susceptible to alkylation by the tert-butyl cation generated during Boc deprotection[1]. This results in the formation of tert-butylated Tryptophan adducts, which can be difficult to remove. To prevent this, the addition of a carbocation scavenger to your cleavage cocktail is essential. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose. A standard and effective cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v)[2]. The TIS rapidly reduces the tert-butyl cation to isobutane, preventing its reaction with the indole ring.
Q2: I'm observing a mass addition of +56 Da on my Methionine-containing peptide after deprotection. What is this side product?
A2: This mass increase corresponds to the tert-butylation of the Methionine (Met) thioether side chain[3]. The thioether is nucleophilic and readily reacts with the tert-butyl cation[4]. To circumvent this, thioanisole is a highly recommended scavenger as it acts as a sacrificial nucleophile, effectively trapping the carbocation[1]. For peptides containing multiple sensitive residues, including Met, a more comprehensive scavenger cocktail like "Reagent K" is often employed[1][5].
Q3: After TFA deprotection, I'm detecting trifluoroacetylated (TFAcyl) adducts on my compound, especially on hydroxyl groups. How can I avoid this?
A3: Trifluoroacetylation can occur due to the presence of trifluoroacetic anhydride in the TFA, or by the reaction of TFA with the carbocation intermediate. This is a known issue, particularly with substrates bearing free hydroxyl or amino groups. A simple and effective solution is to add a small amount of water to your TFA cleavage cocktail (typically 2.5-5% v/v)[1]. Water serves to hydrolyze any trifluoroacetic anhydride and also competes as a nucleophile, reducing the likelihood of trifluoroacetylation of your substrate.
Q4: I have other acid-sensitive groups in my molecule. Are there milder alternatives to neat TFA for Boc deprotection?
A4: Absolutely. For substrates that cannot tolerate strong acidic conditions, several milder methods can be employed:
-
4M HCl in Dioxane or Ethyl Acetate: This is a widely used and effective alternative to TFA, often providing cleaner reactions[6].
-
Aqueous Phosphoric Acid: This environmentally benign reagent offers excellent selectivity for Boc deprotection in the presence of other acid-labile groups like Cbz carbamates and benzyl esters[7][8].
-
Lewis Acids: Reagents such as Aluminum Chloride (AlCl₃) can mediate selective Boc deprotection under milder conditions[9].
-
Oxalyl Chloride in Methanol: This recently reported method provides a mild and selective deprotection of N-Boc groups at room temperature[10].
Q5: What is an orthogonal protection strategy in the context of Boc chemistry?
A5: In peptide synthesis, an orthogonal strategy allows for the selective removal of one type of protecting group in the presence of others[11]. In Boc-based strategies, the α-amino group is protected with the acid-labile Boc group. Side chains of trifunctional amino acids are protected with groups that are also acid-labile but require stronger acidic conditions for removal (a "quasi-orthogonal" approach). For example, the Nα-Boc group is removed with a moderate acid like TFA, while side-chain protecting groups like benzyl esters are removed with a stronger acid like HF in the final cleavage step[12].
Troubleshooting Guide: Common Issues and Solutions
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Poor resin swelling (in solid-phase synthesis). | 1. Increase TFA concentration (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane. 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. Use a co-solvent like DCM with TFA to ensure adequate resin swelling. |
| tert-Butylation of Sensitive Residues (Trp, Met, Cys, Tyr) | 1. Absence or insufficient amount of appropriate scavengers. 2. Highly nucleophilic substrate. | 1. Always include a scavenger cocktail tailored to your peptide's sequence. 2. Use milder deprotection conditions (e.g., lower acid concentration, lower temperature) in conjunction with scavengers. |
| Trifluoroacetylation | 1. Presence of trifluoroacetic anhydride in TFA. 2. Reaction of TFA with carbocation intermediates. | 1. Add 2.5-5% water to the TFA deprotection cocktail. 2. Use alternative deprotection methods that do not involve TFA. |
| Side-chain modification of Arginine (Arg) | 1. Incomplete deprotection of Pbf or Pmc groups. 2. Sulfonation of Trp by cleaved Pbf/Pmc protecting groups. | 1. Extend deprotection time for peptides with multiple Arg residues. 2. Use a potent scavenger cocktail like Reagent K. For Trp-containing peptides, using Boc-Trp(Boc)-OH during synthesis can prevent sulfonation. |
Experimental Protocols
Standard Boc Deprotection with TFA and Scavengers
This protocol is suitable for most peptides and small molecules, particularly those with acid-sensitive residues.
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail (e.g., TFA/TIS/H₂O at 95:2.5:2.5 v/v/v)
Procedure:
-
Dissolve the Boc-protected substrate in DCM to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the pre-prepared scavenger cocktail (typically 10-20 volumes per volume of substrate solution).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The crude product, often obtained as a TFA salt, can be further purified by precipitation with cold diethyl ether, followed by filtration and drying.
Milder Boc Deprotection using 4M HCl in Dioxane
This method is a good alternative for substrates that are sensitive to strong TFA treatment.
Materials:
-
Boc-protected substrate
-
4M HCl in 1,4-dioxane
-
Dioxane or other suitable solvent
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of dioxane.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents) to the substrate solution.
-
Stir the mixture at room temperature. The reaction time can vary from 30 minutes to several hours depending on the substrate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
The solid can be collected by filtration and washed with cold diethyl ether to remove any non-polar impurities.
Data at a Glance: Scavenger Selection Guide
| Sensitive Residue | Side Reaction | Recommended Scavengers | Mechanism of Action |
| Tryptophan (Trp) | tert-Butylation of the indole ring | Triisopropylsilane (TIS), Triethylsilane (TES) | Hydride donors that reduce the tert-butyl cation to isobutane. |
| Methionine (Met) | tert-Butylation of the thioether | Thioanisole, Dimethyl Sulfide (DMS) | Act as soft nucleophiles to trap the tert-butyl cation. |
| Cysteine (Cys) | tert-Butylation of the thiol, Oxidation | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | Trap carbocations and maintain a reducing environment to prevent disulfide bond formation. |
| Tyrosine (Tyr) | tert-Butylation of the phenol ring | Phenol, Anisole | Act as competitive substrates for the tert-butyl cation. |
| Arginine (Arg) (with Pbf/Pmc) | Sulfonation of Trp | Thioanisole, using Boc-Trp(Boc)-OH | Thioanisole scavenges the sulfonyl species. Boc protection on Trp indole reduces its nucleophilicity. |
Visualizing the Chemistry: Mechanisms and Workflows
Boc Deprotection and Side Product Formation
Caption: Boc deprotection mechanism and scavenger intervention.
Decision Workflow for Optimal Boc Deprotection
Caption: Decision tree for selecting Boc deprotection conditions.
References
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 24, 2026, from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved January 24, 2026, from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4995–5000. [Link]
-
Fields, G. B. (2014). Principles and Practice of Solid-Phase Peptide Synthesis. Current Protocols in Protein Science, 78, 18.1.1–18.1.34. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 24, 2026, from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23851–23857. [Link]
-
Di Gioia, M. L., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(15), 4483. [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved January 24, 2026, from [Link]
-
Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(13), 2969. [Link]
-
ResearchGate. (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis? Retrieved January 24, 2026, from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]...
-
ResearchGate. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Retrieved January 24, 2026, from [Link]
-
Digital CSIC. (2014). Solid-phase peptide synthesis. Retrieved January 24, 2026, from [Link]
-
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15483–15491. [Link]
-
ResearchGate. (2001). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved January 24, 2026, from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved January 24, 2026, from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved January 24, 2026, from [Link]
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv., 10, 23851-23857.
-
Sharma, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. RSC Advances, 5(112), 92269–92274. [Link]
-
Fields, C. G., & Fields, G. B. (1995). Principles and Practice of Solid-Phase Peptide Synthesis. Methods in Enzymology, 289, 104–172. [Link]
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
